molecular formula C15H17NOS B2474604 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone CAS No. 2034455-43-9

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone

Cat. No.: B2474604
CAS No.: 2034455-43-9
M. Wt: 259.37
InChI Key: AYSFAJXECQNKAF-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone is a complex organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound features a unique bicyclic structure that incorporates both sulfur and nitrogen atoms, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone typically involves a multi-step process. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxygenated derivatives, while reduction may yield deoxygenated or hydrogenated products.

Scientific Research Applications

2-Thia-5-azabicyclo[22

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, such as drug development.

Mechanism of Action

The mechanism of action of 2-Thia-5-azabicyclo[221]heptan-5-yl(1-phenylcyclopropyl)methanone involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

  • 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(cyclopropyl)methanone
  • 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone

Uniqueness

What sets 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone apart from similar compounds is its unique bicyclic structure and the presence of both sulfur and nitrogen atoms. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(1-phenylcyclopropyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c17-14(16-9-13-8-12(16)10-18-13)15(6-7-15)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSFAJXECQNKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)N3CC4CC3CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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